- Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors, World Intellectual Property Organization, , ,

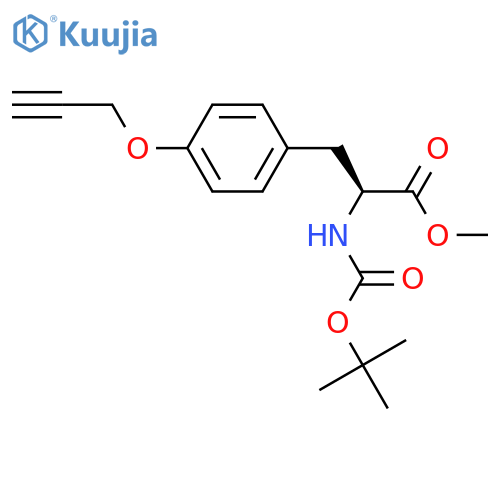

Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

949894-57-9 structure

商品名:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

CAS番号:949894-57-9

MF:C18H23NO5

メガワット:333.378925561905

MDL:MFCD31560450

CID:4475115

PubChem ID:86718476

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester

- FHECJNHLEHWVDU-HNNXBMFYSA-N

- N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester

- (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

- N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)

- L

- (S)-O-Propargyl-N-Boc-tyrosine methyl ester

- methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

- ZMB89457

- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate

- Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

- SCHEMBL11296126

- CS-15205

- CS-B1498

- 949894-57-9

- C13161

- AKOS037650710

-

- MDL: MFCD31560450

- インチ: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1

- InChIKey: FHECJNHLEHWVDU-HNNXBMFYSA-N

- ほほえんだ: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1

計算された属性

- せいみつぶんしりょう: 333.15762283g/mol

- どういたいしつりょう: 333.15762283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 9

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.9

- 疎水性パラメータ計算基準値(XlogP): 2.2

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100MG |

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |

949894-57-9 | 95% | 100mg |

¥369.00 | 2023-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-1G |

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |

949894-57-9 | 95% | 1g |

¥1214.00 | 2023-05-08 | |

| Aaron | AR00IMMY-250mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 250mg |

$90.00 | 2025-02-10 | |

| Ambeed | A802129-250mg |

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |

949894-57-9 | 98% | 250mg |

$101.0 | 2024-04-16 | |

| A2B Chem LLC | AI68046-1g |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 1g |

$231.00 | 2024-07-18 | |

| Aaron | AR00IMMY-100mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 100mg |

$54.00 | 2025-02-10 | |

| A2B Chem LLC | AI68046-100mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 100mg |

$77.00 | 2024-07-18 | |

| 1PlusChem | 1P00IMEM-250mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 250mg |

$115.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100.0mg |

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |

949894-57-9 | 95% | 100.0mg |

¥369.0000 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76470-100mg |

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |

949894-57-9 | 98% | 100mg |

¥388.0 | 2022-04-27 |

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

リファレンス

- Oligocholate foldamer with 'prefolded' macrocycles for enhanced folding in solution and surfactant micelles, Tetrahedron, 2013, 69(30), 6051-6059

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

リファレンス

- Synthesis of chiral imidazolinone-based ionic liquids, Youji Huaxue, 2011, 31(9), 1433-1439

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone

リファレンス

- Click on silica: systematic immobilization of Co(II) Schiff bases to the mesoporous silica via click reaction and their catalytic activity for aerobic oxidation of alcohols, Dalton Transactions, 2010, 39(33), 7760-7767

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

リファレンス

- Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer Assay, Journal of the American Chemical Society, 2016, 138(31), 9874-9880

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 6 h, rt

リファレンス

- A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological Membranes, ChemBioChem, 2020, 21(9), 1320-1328

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; rt

リファレンス

- Synthesis of triazole-linked manno- and glucopyranosyl amino acids, Synthesis, 2007, (17), 2647-2652

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 4 h, rt → 70 °C

リファレンス

- Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt

リファレンス

- Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARP, ChemRxiv, 2021, 1, 1-11

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt

リファレンス

- Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategies, Biomaterials, 2017, 141, 176-187

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

リファレンス

- New β-strand templates constrained by Huisgen cycloaddition, Organic Letters, 2012, 14(5), 1330-1333

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ; 30 min, 0 °C

リファレンス

- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction, Organic Letters, 2016, 18(18), 4566-4569

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone , Toluene ; rt; 0.5 h, rt; 12 h, reflux; reflux → rt

リファレンス

- Immobilization of cobalt(II) Schiff base complexes on polystyrene resin and a study of their catalytic activity for the aerobic oxidation of alcohols, ChemSusChem, 2008, 1(6), 534-541

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; 10 h, reflux

リファレンス

- Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression, Scientific Reports, 2018, 8(1), 1-15

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt

リファレンス

- Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon Irradiation, Journal of the American Chemical Society, 2020, 142(16), 7250-7253

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; overnight, reflux

リファレンス

- Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3, ChemRxiv, 2020, 1, 1-37

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt

リファレンス

- Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARP, Journal of Medicinal Chemistry, 2021, 64(11), 7839-7852

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 24 h, reflux

リファレンス

- CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand Complexes, Organic Letters, 2011, 13(10), 2754-2757

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

リファレンス

- Non-enzymatic Covalent Protein Labeling Using a Reactive Tag, Journal of the American Chemical Society, 2007, 129(51), 15777-15779

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials

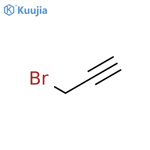

- 3-bromoprop-1-yne

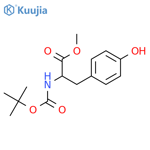

- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-

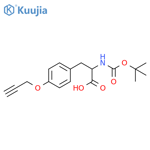

- Boc-L-Tyrosine methyl ester

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate 関連文献

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate) 関連製品

- 954010-02-7(2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine)

- 2034427-75-1(N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-7-methoxy-1-benzofuran-2-carboxamide)

- 35028-10-5(1-(2-ethylphenyl)hexan-1-one)

- 2694747-19-6(ethyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate)

- 2229475-86-7(tert-butyl N-2-(2-bromopropyl)-5-chlorophenylcarbamate)

- 921939-02-8(Pentafluorophenyl 2-morpholino-1,3-thiazole-4-carboxylate)

- 885276-02-8(1H-Indole-2-aceticacid, a-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinyl]-)

- 2034581-33-2(4-(1H-pyrazol-1-yl)-6-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}pyrimidine)

- 2680676-48-4(benzyl N-{5-chloro-2-(prop-2-yn-1-yloxy)phenylmethyl}carbamate)

- 2026148-37-6(2-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

清らかである:99%

はかる:1g

価格 ($):182.0